

Application of Isomescaline in Organic Synthesis: Detailed Notes and Protocols

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Compound of Interest

Compound Name: *Isomescaline*

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Introduction

Isomescaline, systematically known as 2,3,4-trimethoxyphenethylamine, is a structural isomer of the well-known psychedelic compound mescaline. Unlike mescaline, **isomescaline** has not demonstrated noticeable psychoactive effects in humans at doses greater than 400 mg.[1][2] This lack of psychoactivity, combined with its unique substitution pattern on the aromatic ring, makes **isomescaline** a valuable, non-scheduled precursor and building block in various organic syntheses. Its primary application lies in scientific research as a starting material for the synthesis of more complex organic molecules and in biological studies investigating neurotransmitter systems and receptor interactions without the confounding psychedelic effects.[2]

This document provides detailed application notes and experimental protocols for the synthesis and potential derivatization of **isomescaline**.

Data Presentation

Table 1: Synthesis of Isomescaline - Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Yield |
|------|----------------|---|---------------------------------|-------------|---------------|-------|
| 1 | Henry Reaction | 2,3,4-Trimethoxybenzaldehyde, Nitroethane, Anhydrous Ammonium Acetate | Acetic Acid | Steam Bath | 1.5 hours | ~65% |
| 2 | Reduction | 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH) | Anhydrous Tetrahydrofuran (THF) | Reflux | 16 hours | ~73% |

Experimental Protocols

Protocol 1: Synthesis of Isomescaline

This protocol is adapted from the original synthesis by Alexander Shulgin as described in his book PiHKAL (Phenethylamines I Have Known and Loved).

Step 1: Synthesis of 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene (Henry Reaction)

- Materials:
 - 2,3,4-Trimethoxybenzaldehyde: 20.0 g (0.102 mol)
 - Nitroethane: 30 mL
 - Anhydrous Ammonium Acetate: 5.0 g

- Glacial Acetic Acid: 100 mL
- Methanol
- Water
- Procedure:
 - A solution of 20.0 g of 2,3,4-trimethoxybenzaldehyde and 5.0 g of anhydrous ammonium acetate in 100 mL of glacial acetic acid is prepared in a round-bottom flask.
 - To this solution, 30 mL of nitroethane is added.
 - The mixture is heated on a steam bath for 1.5 hours.
 - The hot reaction mixture is poured into 1 liter of vigorously stirred water.
 - The aqueous phase is decanted from the resulting oily product. The oil is washed twice more with water.
 - The oil is dissolved in 50 mL of boiling methanol.
 - The methanol solution is allowed to cool to room temperature and then decanted from any insoluble material.
 - The clear methanol solution is placed in a freezer. The product will crystallize as fine, yellow-orange crystals.
 - The crystals are removed by filtration, washed with a small amount of cold methanol, and air-dried.
 - This procedure yields approximately 17.0 g (65%) of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene.

Step 2: Synthesis of 2,3,4-Trimethoxyphenethylamine (**Isomescaline**) (Reduction)

- Materials:
 - 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene: 17.0 g (0.067 mol)

- Lithium Aluminum Hydride (LAH): 10 g
- Anhydrous Tetrahydrofuran (THF): 300 mL
- Dilute Sulfuric Acid
- Dilute Sodium Hydroxide
- Toluene
- Anhydrous Magnesium Sulfate
- Dry Hydrogen Chloride gas
- Anhydrous Ether

• Procedure:

- A suspension of 10 g of LAH in 300 mL of anhydrous THF is prepared in a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a mechanical stirrer. The suspension is brought to a gentle reflux.
- A solution of 17.0 g of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene in 100 mL of anhydrous THF is added dropwise to the refluxing LAH suspension at a rate that maintains the reflux.
- After the addition is complete, the reaction mixture is maintained at reflux for an additional 16 hours.
- The mixture is cooled, and the excess LAH is destroyed by the cautious, dropwise addition of dilute sulfuric acid until a clear solution is obtained.
- The aqueous and organic layers are separated. The aqueous layer is made basic with dilute sodium hydroxide.
- The basic aqueous layer is extracted with three 75 mL portions of toluene.
- The combined toluene extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

- The residue is distilled at approximately 120-130 °C at 0.5 mm/Hg to yield about 10.4 g of a colorless oil.
- The oil is dissolved in 100 mL of anhydrous ether, and the solution is saturated with dry hydrogen chloride gas.
- The resulting white crystalline hydrochloride salt is removed by filtration, washed with anhydrous ether, and air-dried.
- This procedure yields approximately 12.0 g (73%) of 2,3,4-trimethoxyphenethylamine hydrochloride.

Application Notes

Isomescoline's structure, a primary phenethylamine with an electron-rich trimethoxy-substituted benzene ring, makes it a versatile intermediate for a variety of organic transformations.

Precursor for Isoquinoline Alkaloids

Isomescoline is an ideal precursor for the synthesis of tetrahydroisoquinoline and isoquinoline alkaloids, which are scaffolds for numerous pharmacologically active compounds. Two classical methods for this transformation are the Pictet-Spengler and Bischler-Napieralski reactions.

- Pictet-Spengler Reaction: This reaction involves the condensation of a β -arylethylamine, such as **isomescoline**, with an aldehyde or ketone, followed by an acid-catalyzed cyclization.^{[3][4]} The electron-donating methoxy groups on the aromatic ring of **isomescoline** facilitate the electrophilic aromatic substitution required for ring closure.
- Bischler-Napieralski Reaction: In this reaction, a β -arylethylamide (formed by acylation of **isomescoline**) undergoes cyclization using a dehydrating agent like phosphoryl chloride (POCl_3) or phosphorus pentoxide (P_2O_5) to form a 3,4-dihydroisoquinoline, which can be subsequently aromatized.^{[5][6]}

Electrophilic Aromatic Substitution

The trimethoxy-substituted ring of **isomescoline** is highly activated towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or

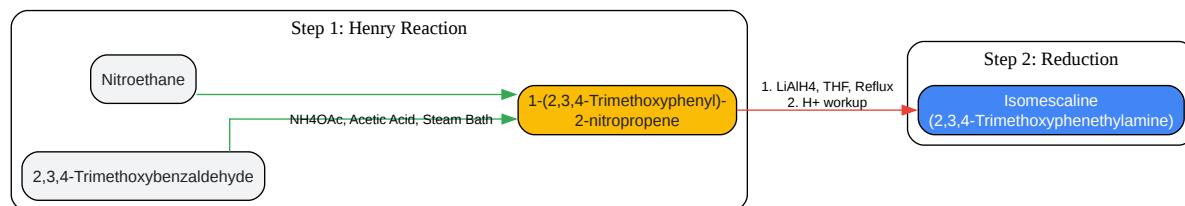
acylation can introduce further functionality onto the aromatic ring. The directing effects of the existing methoxy groups will influence the position of the incoming electrophile.

Oxidation of the Amine Group

The primary amine group of **isomescalin** can be oxidized to various functional groups. For instance, oxidation can lead to the corresponding aldehyde or carboxylic acid.^[7] These transformations open up further synthetic possibilities for creating a range of derivatives.

Visualizations

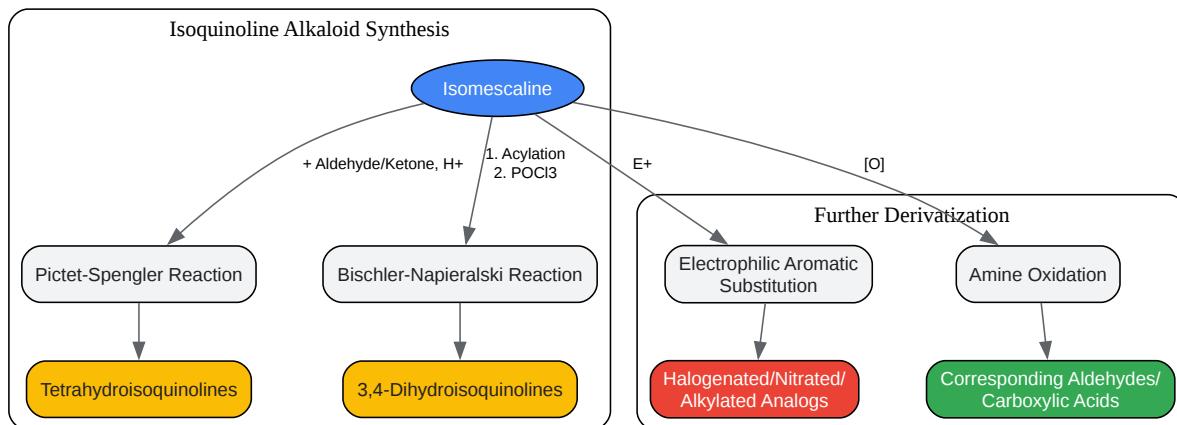
Diagram 1: Synthetic Pathway of Isomescalin



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Caption: Synthetic route to **Isomescalin** from 2,3,4-Trimethoxybenzaldehyde.

Diagram 2: Potential Applications of Isomescalin in Organic Synthesis

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Caption: Overview of potential synthetic applications of **Isomescaline**.

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